5-Deoxycajanin 5-Deoxycajanin 3-(2,4-Dihydroxyphenyl)-7-methoxychromen-4-one is a natural product found in Euchresta formosana with data available.
Brand Name: Vulcanchem
CAS No.: 7622-53-9
VCID: VC21338884
InChI: InChI=1S/C16H12O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2-8,17-18H,1H3
SMILES: COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

5-Deoxycajanin

CAS No.: 7622-53-9

Cat. No.: VC21338884

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

5-Deoxycajanin - 7622-53-9

CAS No. 7622-53-9
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2-8,17-18H,1H3
Standard InChI Key JZOYQACMFLYEJG-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O

Chemical Properties and Structure

5-Deoxycajanin, chemically known as 3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one or 2',4'-dihydroxy-7-methoxyisoflavone, is characterized by its specific molecular structure that contributes to its biological activities . The compound is classified as an isoflavone, a subclass of flavonoids distinguished by the position of the phenyl group on the 3-position of the chromone structure.

The basic chemical properties of 5-Deoxycajanin are summarized in the following table:

PropertyValue
Chemical FormulaC16H12O5
Molecular Weight284.26 g/mol
CAS Number7622-53-9
AppearanceYellow powder
Physical State (at 20°C)Solid
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
IUPAC Name3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C16H12O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2-8,17-18H,1H3
InChIKeyJZOYQACMFLYEJG-UHFFFAOYSA-N

The structure of 5-Deoxycajanin features a chromone core (benzopyran-4-one) with a 2,4-dihydroxyphenyl group at position 3 and a methoxy group at position 7 . This specific structural arrangement is critical for its biological activities, particularly its ability to interact with various molecular targets involved in bone metabolism.

The compound's chemical structure shares similarities with other isoflavones known for their phytoestrogenic properties. The presence of hydroxyl groups at positions 2' and 4' of the B-ring and the methoxy group at position 7 of the A-ring are thought to contribute to its receptor binding capabilities and subsequent biological effects . These structural features allow 5-Deoxycajanin to interact with specific cellular receptors and signaling molecules, contributing to its pharmacological activities.

Pharmacological Effects

Effects on Bone Metabolism

5-Deoxycajanin has demonstrated significant effects on bone metabolism, particularly in the context of estrogen deficiency-induced bone loss . Research indicates that this compound has a unique ability to simultaneously affect both sides of bone remodeling: inhibiting excessive bone resorption while promoting bone formation .

In a study using a female C57BL/6J mouse model of estrogen deficiency-induced bone loss, 5-Deoxycajanin demonstrated efficacy in enhancing bone mineral density (BMD) . This effect was attributed to its dual action of attenuating osteoclast activities while promoting osteogenesis. The compound's estrogen-like properties appear to play a crucial role in these effects, making it particularly relevant for postmenopausal osteoporosis management .

Estrogen deficiency, a common condition in postmenopausal women, is associated with rapid bone loss resulting from increased bone turnover with an imbalance between bone resorption and bone formation . This imbalance typically manifests as hyperactive osteoclasts and hypoactive osteoblasts, leading to net bone loss . 5-Deoxycajanin appears to directly address this imbalance by rebalancing the activities of these two cell types .

Research has shown that 5-Deoxycajanin can effectively mitigate estrogen-deficiency bone loss through its modulating effects on osteoclast-osteoblast homeostasis . This suggests its potential application in treating osteoporosis, particularly in postmenopausal women where estrogen deficiency is a primary causative factor .

Effects on Osteoclasts

5-Deoxycajanin exhibits significant inhibitory effects on osteoclasts, the cells responsible for bone resorption . Studies have demonstrated that this compound can inhibit osteoclastogenesis of bone marrow macrophages (BMMs), thereby reducing the formation of new osteoclasts .

At the cellular level, 5-Deoxycajanin attenuates the fluorescent formation of receptor activator of nuclear factor kappa-B ligand (RANKL)-induced F-actin belts and nuclear factor of activated T cells cytoplasmic 1 (NFATc1) . These are critical components in osteoclast formation and function, and their inhibition leads to reduced osteoclast activity.

Furthermore, 5-Deoxycajanin has been shown to block osteoclast-specific genes and proteins, including NFATc1 and cathepsin K (CTSK) . This was confirmed through Real-time PCR and Western Blotting analyses . The down-regulation of these factors is significant because:

  • NFATc1 is a master transcription factor for osteoclast differentiation

  • CTSK is a critical enzyme involved in bone matrix degradation during bone resorption

Western blot studies indicated that 5-Deoxycajanin decreased the phosphorylation of p38 and ERK in osteoclasts . This modulation of MAPK signaling pathways further contributes to the compound's inhibitory effects on osteoclast formation and activity.

Effects on Osteoblasts

Complementary to its effects on osteoclasts, 5-Deoxycajanin demonstrates significant stimulatory effects on osteoblasts, the cells responsible for bone formation . Research has shown that this compound can promote osteoblast differentiation of bone marrow stromal cells (BMSCs), enhancing their bone-forming capacity .

At the cellular level, 5-Deoxycajanin activates alkaline phosphatase (ALP) and runt-related transcription factor 2 (RUNX2) expressions . These are crucial markers of osteoblast differentiation and function:

  • ALP is an enzyme that plays a vital role in bone mineralization

  • RUNX2 is a key transcription factor essential for osteoblast differentiation and bone formation

Studies have demonstrated that 5-Deoxycajanin increases osteogenic genes and proteins, including osteoprotegerin (OPG) and osteocalcin (OCN) . This was confirmed through Real-time PCR and Western Blotting analyses . The up-regulation of these factors is significant because:

  • OPG acts as a decoy receptor for RANKL, thereby inhibiting osteoclast formation

  • OCN is a non-collagenous protein secreted by osteoblasts that plays a role in bone mineralization and calcium homeostasis

Contrary to its effects on osteoclasts, Western blot studies showed that 5-Deoxycajanin promoted the phosphorylation of p38 and ERK in osteoblasts . This differential regulation of the same signaling pathway in different cell types highlights the compound's cell-specific actions and its sophisticated modulation of bone metabolism.

Molecular Mechanisms and Signaling Pathways

The molecular mechanisms underlying the pharmacological effects of 5-Deoxycajanin have been extensively investigated through various approaches, including network pharmacology and molecular docking studies . These investigations have identified several key signaling pathways and molecular targets involved in the compound's actions.

Network pharmacology and molecular docking studies identified the involvement of 5-Deoxycajanin in the macrophage migration inhibitory factor (MIF) and mitogen-activated protein kinase (MAPK) signaling pathways . Additionally, molecular docking revealed a stable binding between 5-Deoxycajanin and mitogen-activated protein kinase kinase 1 (MAPK2K1) .

  • In osteoclasts: 5-Deoxycajanin decreases the phosphorylation of p38 and ERK, leading to reduced osteoclast formation and activity

  • In osteoblasts: 5-Deoxycajanin promotes the phosphorylation of p38 and ERK, enhancing osteoblast differentiation and function

This dual and opposing regulation of the same signaling pathway in different cell types represents a sophisticated mechanism by which 5-Deoxycajanin achieves its balanced effect on bone metabolism.

The estrogen-like properties of 5-Deoxycajanin are also likely to contribute to its bone-protective effects . Estrogen is known to play a crucial role in bone homeostasis through multiple mechanisms, including:

  • Inhibition of osteoclast formation and activity

  • Promotion of osteoblast function

  • Regulation of cytokine production that affects bone metabolism

  • Modulation of oxidative stress that can impact bone health

By mimicking certain aspects of estrogen's actions, 5-Deoxycajanin may help compensate for the estrogen deficiency that occurs in postmenopausal women, thereby mitigating the associated bone loss .

Future Research Directions

While the current research on 5-Deoxycajanin provides promising insights into its pharmacological properties and therapeutic potential, several areas warrant further investigation to fully elucidate its capabilities and optimize its clinical applications.

Long-term safety and efficacy studies are essential to establish the compound's viability as a therapeutic agent. This includes comprehensive toxicological assessments, dose-response relationships, and potential interactions with other medications commonly used in osteoporosis management .

Clinical trials in humans are necessary to translate the promising preclinical findings to clinical applications. These should include pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion in humans, as well as efficacy studies comparing 5-Deoxycajanin with established osteoporosis treatments .

Structure-activity relationship studies could provide valuable insights for optimizing the molecule or developing derivatives with enhanced efficacy or improved pharmacokinetic properties. This could lead to the development of semi-synthetic analogues that retain the beneficial properties of 5-Deoxycajanin while addressing potential limitations.

Expanding the investigation of 5-Deoxycajanin's effects beyond bone metabolism could uncover additional therapeutic applications. Given its isoflavone nature and estrogen-like properties, potential applications in other estrogen-related conditions such as menopausal symptoms or certain types of cancer may be worth exploring .

More detailed mechanistic studies would further elucidate the molecular pathways through which 5-Deoxycajanin exerts its effects. This includes identifying direct molecular targets, understanding protein-compound interactions, and mapping the network of cellular responses triggered by the compound.

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